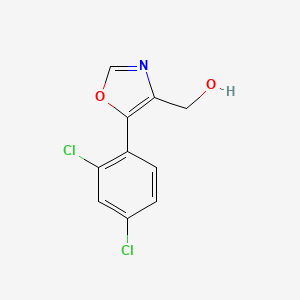

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic naming conventions, resulting in the designation this compound. Alternative nomenclature systems provide additional naming options, including [5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol and 5-(2,4-Dichlorophenyl)-4-(hydroxymethyl)-1,3-oxazole, demonstrating the flexibility in chemical nomenclature while maintaining structural clarity. The molecular formula C₁₀H₇Cl₂NO₂ reveals the precise atomic composition, containing ten carbon atoms, seven hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms. This formula corresponds to a molecular weight of 244.07 grams per mole, as calculated by modern computational chemistry methods.

The structural formula analysis reveals several key features that define the compound's chemical identity. The oxazole ring system, designated as 1,3-oxazole in the systematic nomenclature, represents a five-membered aromatic heterocycle containing both nitrogen and oxygen atoms in positions 1 and 3, respectively. The dichlorophenyl substituent at position 5 of the oxazole ring introduces significant electronic effects due to the electron-withdrawing nature of the chlorine atoms positioned at the 2 and 4 positions of the benzene ring. The hydroxymethyl group (-CH₂OH) attached to position 4 of the oxazole ring provides a primary alcohol functionality that significantly influences the compound's hydrogen bonding capabilities and overall polarity.

The PubChem database maintains comprehensive records for this compound under the identifier CID 26967037, facilitating standardized chemical information exchange and research collaboration. The systematic documentation includes multiple synonyms and structural representations that ensure accurate identification across different chemical databases and research publications. The compound's creation date of May 28, 2009, in chemical databases indicates its relatively recent synthesis and characterization, with continuous updates reflecting ongoing research developments as recently as May 24, 2025.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis represents the gold standard for determining precise molecular structure and crystal packing arrangements in organic compounds. The fundamental principles of X-ray crystallography rely on the interaction between X-ray radiation and the electron density distribution within crystalline materials. When X-rays encounter atoms within a crystal lattice, they undergo elastic scattering primarily through interactions with the atoms' electrons, producing secondary spherical waves that either cancel through destructive interference or combine constructively in specific directions. This phenomenon follows Bragg's law, expressed mathematically as $$2d\sin\theta = n\lambda$$, where d represents the spacing between crystal planes, θ is the diffraction angle, n is an integer, and λ is the X-ray wavelength.

The crystallographic analysis of this compound benefits from established methodologies used for similar oxazole-containing compounds. Research on related structures, such as 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, provides valuable insights into the expected crystal packing patterns and intermolecular interactions. These studies reveal that oxazole compounds typically exhibit complex three-dimensional arrangements stabilized by various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions between aromatic ring systems.

The crystal structure determination process involves systematic data collection through rotation of the crystal specimen across multiple orientations, typically requiring rotation through 180 degrees or more to capture complete three-dimensional diffraction information. For compounds containing chlorine substituents, particular attention must be paid to anomalous scattering effects, which can provide valuable phase information for structure solution. The presence of heavy atoms like chlorine often facilitates the initial structure determination through direct methods or Patterson function analysis.

Hirshfeld surface analysis represents an advanced computational approach for understanding intermolecular interactions within crystal structures. This method provides quantitative analysis of contact surfaces between molecules, revealing the relative importance of different types of intermolecular interactions. For similar oxazole compounds, Hirshfeld analysis typically shows that hydrogen-hydrogen contacts contribute approximately 48.7% of the total surface interactions, followed by hydrogen-carbon contacts at 22.2%, and chlorine-hydrogen interactions at 8.8%. These statistics provide crucial insights into the dominant forces governing crystal packing and stability.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared spectroscopy provides comprehensive vibrational fingerprinting for this compound through analysis of characteristic absorption frequencies. The hydroxyl group attached to the methylene carbon exhibits a distinctive broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations in primary alcohols. This broad appearance results from hydrogen bonding interactions that occur both intramolecularly and intermolecularly in the solid state and solution phases. The intensity and exact frequency of this absorption provide valuable information about the degree of hydrogen bonding and the immediate chemical environment of the hydroxyl group.

The aromatic regions of the infrared spectrum reveal multiple characteristic absorptions corresponding to the dichlorophenyl and oxazole ring systems. Aromatic C-H stretching vibrations typically appear in the range of 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations manifest as medium to weak intensity bands between 1440-1625 cm⁻¹. The presence of chlorine substituents on the aromatic ring introduces additional complexity through their electron-withdrawing effects, which can shift aromatic frequencies and influence the overall spectral pattern. Carbon-chlorine stretching vibrations appear as strong absorption bands in the range of 550-850 cm⁻¹, providing direct evidence for the halogen substituents.

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch (alcohol) | 3200-3600 | Broad, Strong | Primary alcohol |

| Aromatic C-H stretch | 3000-3100 | Medium | Phenyl and oxazole rings |

| Aromatic C=C stretch | 1440-1625 | Medium to Weak | Ring skeletal vibrations |

| C-Cl stretch | 550-850 | Strong | Dichlorophenyl substituents |

| C-O stretch | 1025-1200 | Strong | Primary alcohol functionality |

The oxazole ring system contributes distinct spectroscopic signatures that differentiate it from simple aromatic compounds. The heterocyclic nature of the oxazole ring introduces nitrogen and oxygen atoms that participate in the conjugated π-electron system, leading to unique vibrational modes. Research on related oxazole compounds, such as 5(4H)-oxazolone derivatives, demonstrates characteristic carbonyl stretching frequencies that can provide insights into the electronic structure of the heterocyclic system. For the specific compound under investigation, the absence of a carbonyl group in the oxazole ring (as it is a simple oxazole rather than an oxazolone) results in a different spectroscopic pattern focused on C=N and C=C vibrations within the heterocycle.

Nuclear Magnetic Resonance spectroscopy offers unparalleled structural detail through analysis of nuclear spin interactions and chemical environments. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis reveals distinct signals corresponding to each chemically unique hydrogen environment within the molecule. The hydroxyl proton typically appears as a exchangeable signal that may be broadened due to hydrogen bonding effects and rapid chemical exchange processes. The methylene protons adjacent to the hydroxyl group exhibit characteristic chemical shifts and coupling patterns that provide direct evidence for the hydroxymethyl functionality.

The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum presents a complex multipicity pattern arising from the dichlorophenyl and oxazole protons. The asymmetric substitution pattern of the dichlorophenyl ring (2,4-dichloro) creates a characteristic three-proton system with distinct chemical shifts reflecting the electronic effects of the chlorine substituents. Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary information about the carbon framework, with distinct signals for aromatic carbons, the heterocyclic carbons of the oxazole ring, and the primary carbon of the hydroxymethyl group.

Ultraviolet-Visible spectroscopy enables investigation of the electronic transitions within the conjugated π-electron systems present in this compound. The dichlorophenyl aromatic system exhibits characteristic π→π* transitions typically observed in the 250-280 nanometer region, while the oxazole heterocycle contributes additional electronic transitions that may appear at different wavelengths depending on the extent of conjugation with the phenyl system. The electron-withdrawing effects of the chlorine substituents influence both the energy and intensity of these electronic transitions, potentially causing bathochromic (red) shifts compared to unsubstituted analogs.

Modern Ultraviolet-Visible spectrometers provide broad wavelength coverage from 180 to 1050 nanometers, enabling comprehensive analysis of both ultraviolet and visible region absorptions. The high sensitivity CMOS detectors employed in contemporary instruments facilitate detection of weak transitions and provide accurate photometric measurements across the entire spectral range. For this compound, particular attention should be focused on the ultraviolet region where the aromatic and heterocyclic chromophores exhibit their primary electronic transitions.

Conformational Analysis via Computational Modeling

Computational conformational analysis provides essential insights into the three-dimensional molecular geometry and dynamic behavior of this compound. The molecule contains several rotatable bonds that permit conformational flexibility, particularly around the connection between the oxazole ring and the dichlorophenyl substituent, as well as rotation of the hydroxymethyl group relative to the oxazole plane. Density functional theory calculations represent the current standard for accurate prediction of molecular conformations, electronic properties, and vibrational frequencies in heterocyclic organic compounds.

The dihedral angle between the dichlorophenyl ring and the oxazole heterocycle represents a critical conformational parameter that significantly influences the overall molecular geometry and electronic properties. Research on related oxazole compounds demonstrates that such dihedral angles typically range from 15° to 65°, depending on the specific substitution pattern and intermolecular interactions. For 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, crystallographic analysis reveals dihedral angles of 62.8° between the chlorophenyl ring and the oxazole system. Similar geometric relationships are expected for this compound, with the specific angle dependent on the electronic effects of the dichlorosubstitution pattern.

The conformational preferences of the hydroxymethyl substituent require detailed investigation through computational methods, as this group can adopt multiple orientations relative to the oxazole ring plane. Rotation around the C-C bond connecting the methanol group to the oxazole ring creates different conformational isomers with varying stabilities based on steric interactions, hydrogen bonding possibilities, and electronic effects. Computational optimization of these conformations provides energy profiles that identify the most stable arrangements and the energy barriers for conformational interconversion.

Intramolecular hydrogen bonding represents a significant factor in determining the preferred conformations of this compound. The hydroxyl group may form hydrogen bonds with the nitrogen or oxygen atoms of the oxazole ring, depending on the molecular conformation and the relative orientations of these functional groups. Such intramolecular interactions can stabilize specific conformations and influence the overall molecular geometry observed in both solid-state crystal structures and solution-phase behavior.

The electronic structure calculations provide additional insights into the charge distribution, molecular orbital characteristics, and reactivity patterns of the compound. The electron-withdrawing effects of the dichlorophenyl substituent influence the electronic density throughout the molecular framework, affecting both the oxazole ring and the hydroxymethyl group. These electronic effects have direct implications for chemical reactivity, spectroscopic properties, and intermolecular interaction patterns that govern crystal packing and solution behavior.

Properties

IUPAC Name |

[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-6-1-2-7(8(12)3-6)10-9(4-14)13-5-15-10/h1-3,5,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBSXYDCPBBFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(N=CO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650339 | |

| Record name | [5-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-73-6 | |

| Record name | 5-(2,4-Dichlorophenyl)-4-oxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme Summary

| Step | Reactants/Intermediates | Conditions/Agents | Product/Intermediate |

|---|---|---|---|

| 1 | 2,4-Dichlorobenzoyl chloride + Glycine | Base, solvent (e.g., pyridine) | Amide intermediate |

| 2 | Amide intermediate | Heat, cyclization catalyst | Oxazole ring-containing intermediate |

| 3 | Oxazole intermediate | Reducing agent (NaBH4 or LiAlH4) | This compound |

Industrial Production Methods

Industrial synthesis follows similar routes but incorporates process optimizations for scale, yield, and purity:

- Continuous Flow Reactors: These allow precise control of reaction parameters (temperature, time, reagent addition), improving reproducibility and safety.

- Purification Techniques: Crystallization and chromatographic methods (e.g., column chromatography, preparative HPLC) are employed to achieve high purity (>95%) suitable for research and commercial use.

- Process Optimization: Reaction times, solvent systems, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Reaction Conditions and Reagents

| Reaction Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Amide formation | 2,4-Dichlorobenzoyl chloride, glycine, base (e.g., pyridine) | Anhydrous conditions preferred |

| Cyclization | Heat (80–150°C), acid or base catalyst | Solvent: polar aprotic solvents (e.g., DMF, DMSO) |

| Reduction | NaBH4 or LiAlH4 in protic solvents (e.g., ethanol, THF) | Temperature: 0–25°C to control reactivity |

Analytical and Research Findings

- Yield: Reported yields for the overall synthesis range from 60% to 85%, depending on reaction scale and purification efficiency.

- Purity: Final product purity typically exceeds 95%, confirmed by chromatographic and spectroscopic methods.

- Characterization:

- NMR Spectroscopy: Confirms the presence of the oxazole ring and methanol group.

- Mass Spectrometry: Confirms molecular weight (244.08 g/mol).

- IR Spectroscopy: Shows characteristic oxazole C=N stretch and hydroxyl group absorption.

Summary Table of Preparation Methods

| Method Aspect | Description |

|---|---|

| Starting Materials | 2,4-Dichlorobenzoyl chloride, glycine |

| Key Reaction Types | Amide formation, cyclization, reduction |

| Catalysts/Agents | Bases (pyridine), reducing agents (NaBH4, LiAlH4) |

| Solvents | Pyridine, DMF, DMSO, ethanol, THF |

| Reaction Conditions | Heating (80–150°C), controlled reduction temperatures (0–25°C) |

| Industrial Techniques | Continuous flow reactors, crystallization, chromatography |

| Typical Yields | 60–85% overall |

| Purity | >95% |

Additional Notes

- The presence of two chlorine atoms on the phenyl ring influences the reactivity during cyclization and substitution reactions, requiring careful control of reaction conditions to avoid side reactions.

- The hydroxymethyl group introduced by reduction is reactive and can be further modified for downstream applications.

- Alternative synthetic routes may involve different precursors or catalysts but generally follow the same cyclization-reduction strategy.

Chemical Reactions Analysis

Types of Reactions

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to modify the oxazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules and as a reagent in various chemical reactions. Its unique structure allows for modifications that can lead to new compounds with desired properties.

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Studies have shown that it exhibits significant activity against various bacterial strains.

- Anticancer Properties: Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Medicinal Applications

The compound is being explored for its therapeutic potential in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in the treatment of diseases such as cancer and bacterial infections. The mechanism of action is believed to involve binding to enzymes or receptors, potentially modulating their activity .

| Property | Activity Level | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Moderate | Gram-positive and Gram-negative bacteria |

| Anticancer | Significant | Various cancer cell lines |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its efficacy against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating promising potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

In vitro studies assessed the anticancer effects of this compound on human breast cancer cells (MCF-7). The results revealed a dose-dependent decrease in cell viability, with an IC50 value calculated at 30 µM after 48 hours of treatment. This suggests that the compound could serve as a lead molecule for further development in cancer therapy .

Mechanism of Action

The mechanism of action of (5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring and dichlorophenyl group are key structural features that enable it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

- (5-Phenyl)oxazol-4-yl)methanol

- (5-(2-Chlorophenyl)oxazol-4-yl)methanol

- (5-(4-Chlorophenyl)oxazol-4-yl)methanol

Uniqueness

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substitution patterns on the phenyl ring .

Biological Activity

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an oxazole ring system substituted with a dichlorophenyl group, which is crucial for its biological activity. The dichlorophenyl moiety enhances the lipophilicity and biological interactions of the molecule, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxazole ring and the dichlorophenyl group allow the compound to bind to various enzymes and receptors, potentially leading to:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. The following table summarizes its efficacy against selected bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 mg/mL |

| Escherichia coli | 0.44 mg/mL |

| Pseudomonas aeruginosa | 0.55 mg/mL |

These findings suggest that the compound could be a candidate for further development as an antibiotic agent, particularly against resistant strains such as MRSA.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Key findings include:

- Hela Cells : Significant reduction in cell viability observed at concentrations above 10 µM.

- A549 Cells : Similar inhibitory effects noted, with IC50 values indicating potent activity.

Case Studies

- Study on Anticancer Activity : A recent investigation focused on the effects of this compound on Hela and A549 cell lines. The results indicated that the compound induced apoptosis in cancer cells through caspase activation pathways, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of this compound against common pathogens. The results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its utility in treating infections caused by resistant bacteria .

Safety and Toxicological Considerations

While promising, it is essential to evaluate the safety profile of this compound through comprehensive toxicological studies. Initial assessments indicate moderate toxicity at high concentrations; however, further investigations are necessary to establish a detailed safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol to maximize yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 2,4-dichlorophenyl-substituted oxazole intermediates. Key steps include refluxing with phosphorus oxychloride (POCl₃) for 4–6 hours, followed by extraction with dichloromethane and recrystallization from ethanol or methanol . Optimization of reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents (e.g., POCl₃) is critical. Purification via column chromatography or fractional crystallization improves purity .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the oxazole ring substitution pattern and hydroxymethyl group. Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How should researchers assess the solubility and stability of this compound in biological assays?

- Methodological Answer : Solubility can be tested in dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers (e.g., PBS) using UV-Vis spectrophotometry. Stability studies under varying pH (4–9) and temperatures (4°C, 25°C, 37°C) should employ HPLC to monitor degradation products over 24–72 hours . For biological assays, maintain stock solutions in anhydrous DMSO at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the substitution pattern on the oxazole ring influence cannabinoid receptor binding affinity?

- Methodological Answer : Structural analogs with electron-withdrawing groups (e.g., 2,4-dichlorophenyl) exhibit enhanced binding to CB1 receptors due to increased lipophilicity and π-π stacking interactions. Replace the hydroxymethyl group with carboxamide or sulfonamide moieties to evaluate selectivity (e.g., CB1 vs. CB2). Competitive binding assays using [³H]CP55940 and HEK293 cells expressing recombinant receptors are recommended .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell type, incubation time). Standardize protocols using positive controls (e.g., rimonabant for CB1 antagonism) and validate results across orthogonal assays (e.g., cAMP inhibition vs. β-arrestin recruitment). Statistical meta-analysis of IC₅₀/EC₅₀ values from ≥3 independent experiments reduces variability .

Q. How can computational modeling predict metabolic pathways and toxicity?

- Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450-mediated oxidation sites (e.g., hydroxymethyl to carboxylic acid). Molecular docking (AutoDock Vina) identifies potential reactive metabolites. Cross-reference with ToxCast databases to assess hepatotoxicity risk. Experimental validation via LC-MS/MS of rat liver microsomal incubations is advised .

Q. What synthetic modifications improve blood-brain barrier (BBB) penetration for CNS-targeted studies?

- Methodological Answer : Introduce lipophilic substituents (e.g., tert-butyl) or reduce hydrogen-bond donors (e.g., methyl ester prodrugs of the hydroxymethyl group). LogP values >2.5 (calculated via ChemDraw) correlate with improved BBB permeability. In vivo studies using radioisotope-labeled analogs (e.g., ¹⁴C) and PET imaging in rodents validate brain uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.